molecular formula C13H11ClN4O B582425 2-Chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one CAS No. 1234479-75-4

2-Chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one

カタログ番号 B582425
CAS番号: 1234479-75-4
分子量: 274.708
InChIキー: LYOSDZFHLPULJC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one” is a chemical compound that has been identified as a potent and selective inhibitor of Big MAP Kinase 1 . It has been used in research to investigate the BMK1 pathway, which is a crucial component of signaling cascades that regulate numerous physiological processes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C12H9ClN4O/c1-17-9-5-3-2-4-7(9)11(18)15-8-6-14-12(13)16-10(8)17/h2-6H,1H3,(H,15,18) . This code provides a unique representation of the molecule’s structure.

科学的研究の応用

  • Synthesis and Molecular Structures : A study by Acosta Quintero et al. (2016) developed a synthetic method for variously substituted polycyclic pyrimidoazepine derivatives. These compounds, including the target compound, were formed by nucleophilic substitution reactions. Different types of intermolecular hydrogen bonds were observed in these structures, each forming unique supramolecular assemblies (Acosta Quintero et al., 2016).

  • Supramolecular Assemblies : Another study by Acosta et al. (2015) investigated closely-related benzo[b]pyrimido[5,4-f]azepine derivatives, focusing on their molecular structures and different supramolecular assemblies. These compounds were found to have very similar molecular conformations but varied in their supramolecular assemblies based on hydrogen bonds and π-π stacking interactions (Acosta et al., 2015).

  • Potential as Anxiolytic Agents : Trybulski et al. (1983) synthesized a series of pyrimido[5,4-d][2]benzazepines, starting from 2-benzazepin-5-ones, and evaluated them as potential anxiolytic agents. These compounds showed a different pharmacological profile than diazepam, indicating their potential use in treating anxiety disorders (Trybulski et al., 1983).

  • Anticonvulsant Agents : Murthy and Knaus (1999) synthesized pyrimido[1,4]diazepin‐2‐one analogs and evaluated them as anticonvulsant agents. Their study indicated that these compounds are generally more potent in certain seizure screening tests, suggesting their application in the treatment of convulsions (Murthy & Knaus, 1999).

  • ERK5 and Leucine Rich Repeat Kinase 2 Activities : Deng et al. (2013) discovered the benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-one core as a novel ERK5 inhibitor scaffold. Their structure–activity relationship studies led to the discovery of a highly selective and potent ERK5 inhibitor, which could be valuable for investigating the ERK5 signaling pathway and developing therapeutic agents (Deng et al., 2013).

  • Antibacterial Activity : Sheikhimohammareh et al. (2020) reported on the synthesis of benzo[e]pyrazolo[5′,1′:2,3]pyrimido[4,5-b][1,4]diazepines, which exhibited antimicrobial activity against multi-drug-resistant strains. This research suggests their potential in developing new antimicrobial drugs (Sheikhimohammareh et al., 2020).

  • NMR Spectroscopic and Theoretical Study : Michalik et al. (2022) conducted a study on the isomerism of dimethyl benzodiazepine diacetates, including analogs of the target compound, using NMR spectroscopy and DFT computations. This research contributes to a deeper understanding of the structural dynamics of such compounds (Michalik et al., 2022).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

将来の方向性

The development of potent and selective small molecule BMK1 inhibitors, like this compound, is urgently needed for investigating and validating the BMK1 pathway as a target . These inhibitors could be used as pharmacological probes of BMK1-dependent phenomena and as starting points for further optimization efforts .

特性

IUPAC Name

2-chloro-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O/c1-17-9-6-4-3-5-8(9)12(19)18(2)10-7-15-13(14)16-11(10)17/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOSDZFHLPULJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one

Citations

For This Compound
1
Citations
ECK Lin, CM Amantea… - Proceedings of the …, 2016 - National Acad Sciences
Unlike other members of the MAPK family, ERK5 contains a large C-terminal domain with transcriptional activation capability in addition to an N-terminal canonical kinase domain. …
Number of citations: 91 www.pnas.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。